molecular formula C20H21N5O B2439467 2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379983-98-7

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2439467
CAS No.: 2379983-98-7
M. Wt: 347.422
InChI Key: LJILMUMAIHDJCK-UHFFFAOYSA-N
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Description

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which can be synthesized from 5-methylpyrimidine and piperidine derivatives under controlled conditions . The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine moieties are known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .

Properties

IUPAC Name

2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-15-13-21-20(22-14-15)24-11-9-17(10-12-24)25-19(26)8-7-18(23-25)16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILMUMAIHDJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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